molecular formula C23H22Cl2N2O B388488 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol

2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol

Cat. No.: B388488
M. Wt: 413.3g/mol
InChI Key: PHSPDPNIKCARDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with two 4-methylphenyl groups and a dichlorophenol moiety. Its molecular formula is C23H22Cl2N2O, and it has a molecular weight of 413.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with glyoxal to form the imidazolidine ring, followed by chlorination and subsequent coupling with 4,6-dichlorophenol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dichlorophenol moiety and imidazolidine ring make it particularly effective in certain catalytic and biological applications .

Properties

Molecular Formula

C23H22Cl2N2O

Molecular Weight

413.3g/mol

IUPAC Name

2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol

InChI

InChI=1S/C23H22Cl2N2O/c1-15-3-7-18(8-4-15)26-11-12-27(19-9-5-16(2)6-10-19)23(26)20-13-17(24)14-21(25)22(20)28/h3-10,13-14,23,28H,11-12H2,1-2H3

InChI Key

PHSPDPNIKCARDW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C

Origin of Product

United States

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